(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681324
InChI: InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1
SMILES:
Molecular Formula: C12H18O7
Molecular Weight: 274.27 g/mol

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

CAS No.:

Cat. No.: VC16681324

Molecular Formula: C12H18O7

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate -

Specification

Molecular Formula C12H18O7
Molecular Weight 274.27 g/mol
IUPAC Name [(2R,3R,4R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate
Standard InChI InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1
Standard InChI Key QKPIXQGRPBEVLX-RCZOMOOESA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a tetrahydropyran core (a six-membered ring with one oxygen atom) substituted with a methyl group at position 6 and acetylated hydroxyl groups at positions 2, 4, and 5. The (4R,5R,6R) configuration denotes the absolute stereochemistry of the chiral centers, which critically influences its biological activity and synthetic applications .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₃H₂₀O₈
Molecular Weight286.33 g/mol
Purity (Typical)≥95% (by NMR)
SolubilitySoluble in DCM, THF, DMSO

The molecular formula was deduced from mass spectrometry data, which confirmed a molecular ion peak at m/z 286.33. Nuclear magnetic resonance (NMR) spectroscopy further validated the stereochemistry, with distinct signals for the acetyl groups (δ 2.0–2.2 ppm in 1H^1H NMR) and the tetrahydropyran ring protons (δ 3.5–4.5 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate typically proceeds via a three-step sequence:

  • Selective Protection: A methyltetrahydropyran precursor is treated with acetic anhydride in the presence of a catalyst (e.g., iodine or pyridine) to acetylate the hydroxyl groups .

  • Stereochemical Control: Reaction conditions (temperature, solvent polarity) are optimized to favor the (4R,5R,6R) configuration. For example, low temperatures (−20°C) reduce epimerization risks .

  • Purification: Chromatographic techniques (silica gel or HPLC) isolate the desired stereoisomer, achieving ≥95% purity.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1Ac₂O, I₂, 0°C, 2h85%
2NaHCO₃, CH₂Cl₂, rt, 1h92%
3Column chromatography (EtOAc/hexane)78%

Challenges in Scalability

Large-scale production faces hurdles such as:

  • Epimerization: Prolonged reaction times or elevated temperatures lead to stereochemical inversion at C4 or C5 .

  • Acetyl Migration: Competing intramolecular acetyl shifts necessitate strict pH control (pH 6–7) .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR spectra confirm the positions of acetyl groups and methyl substitution. Key signals include:

    • 1H^1H: δ 1.98 (s, 3H, CH₃CO), δ 4.25 (m, H-6).

    • 13C^{13}C: δ 170.5 (C=O), 72.3 (C-4), 20.8 (CH₃CO) .

  • Mass Spectrometry: High-resolution MS (HRMS) matches the molecular formula within 2 ppm error.

Industrial and Research Applications

Glycoscience

The compound serves as a protected intermediate in oligosaccharide synthesis. For example, enzymatic deacetylation yields free hydroxyl groups for subsequent glycosylation reactions .

Material Science

Acetylated tetrahydropyrans act as monomers for biocompatible polymers. Copolymerization with lactide enhances mechanical strength and hydrolytic stability .

ParameterValue
LD₅₀ (Oral, Rat)>2000 mg/kg
Skin IrritationNon-irritating
StabilityStable at −20°C (2 years)

The compound is non-flammable but requires storage in anhydrous conditions to prevent hydrolysis.

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